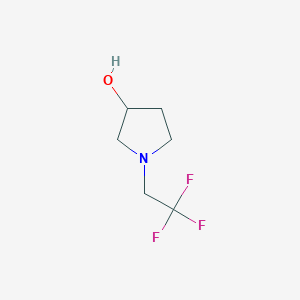
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol
Übersicht
Beschreibung
“1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol”, also known as TFP, is a synthetic compound belonging to the class of pyrrolidinols. It has a molecular weight of 169.14 and a molecular formula of C6H10F3NO .
Molecular Structure Analysis
The molecular structure of “1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol” consists of a pyrrolidin-3-ol group attached to a trifluoroethyl group . This structure is likely to influence its physical and chemical properties, as well as its reactivity.
Physical And Chemical Properties Analysis
“1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources .
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Physicochemical Properties
The spectroscopic and physicochemical properties of derivatives of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol, specifically focusing on intramolecular hydrogen bonding and its effect on molecular conformation, have been studied. For instance, Laurella and Erben (2016) investigated the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species, which are closely related to 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol, highlighting the role of hydrogen bonding in defining molecular structure (Laurella & Erben, 2016).
Organocatalysis
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol derivatives have been utilized in organocatalysis. Cui Yan-fang (2008) discussed the use of 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a new organocatalyst, for catalyzing asymmetric Michael addition reactions. This highlights the role of such compounds in facilitating chemical reactions with high selectivity and yield (Cui Yan-fang, 2008).
Pharmaceutical Synthesis
The compound has applications in the synthesis of pharmaceuticals. Su et al. (2016) described the synthesis of 2′-Trifluoromethylated spiro-pyrrolidine-3,3′-oxindoles, demonstrating the incorporation of the trifluoromethyl group into spiro-pyrrolidine derivatives, which are important in drug development (Su et al., 2016). Similarly, You et al. (2018) explored the synthesis of vicinally bis(trifluoromethyl)-substituted 3,2'-pyrrolidinyl spirooxindoles, which are significant for their potential in pharmaceutical applications (You et al., 2018).
Electrochemical and Optical Properties
Li et al. (2012) investigated the optical and electrochemical properties of fulleropyrrolidines containing the trifluoromethyl group, indicating potential applications in photovoltaic conversion materials due to their enhanced fluorescence and electrochemical properties (Li et al., 2012).
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-10-2-1-5(11)3-10/h5,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOOVKDKSNRMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one](/img/structure/B1445174.png)
![1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1445175.png)







